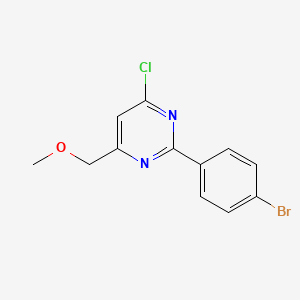

2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine

Description

2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine is a halogenated pyrimidine derivative featuring a bromophenyl group at position 2, a chlorine atom at position 4, and a methoxymethyl substituent at position 5. Its molecular formula is C₁₂H₁₀BrClN₂O, with a molecular weight of 343.6 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research due to its modular reactivity, enabling further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C12H10BrClN2O |

|---|---|

Molecular Weight |

313.58 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine |

InChI |

InChI=1S/C12H10BrClN2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 |

InChI Key |

AOAFCKUYTWSRIT-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of Substituents: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the chlorine atom can be added through halogenation reactions. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl and chlorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The bromophenyl group can be involved in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyrimidine derivatives.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.

Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and chlorine groups can enhance binding affinity and selectivity, while the methoxymethyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogs and Substituent Effects

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine (CAS 680214-63-5)

- Key Differences : Replaces the 4-bromophenyl group with 4-chlorophenyl.

- The methoxymethyl group at position 6 remains consistent, suggesting similar solubility profiles .

2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1)

- Key Differences : Introduces a fluorine atom at position 5 and a methyl group at position 6.

- Impact: Fluorine’s electronegativity enhances electrophilicity at the pyrimidine core, increasing reactivity in substitution reactions.

4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine (CAS 36935-60-1)

- Key Differences : Replaces the methoxymethyl group with a phenyl ring at position 6.

- The absence of a methoxymethyl ether eliminates hydrogen-bonding capabilities .

Electronic and Steric Properties

Abbreviations : EWG = Electron-Withdrawing Group; MeOCH₂ = Methoxymethyl; Ph = Phenyl.

Biological Activity

The compound 2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, presenting data from various studies and highlighting its therapeutic potential.

Structural Characteristics

The structure of this compound features:

- A pyrimidine core , which is a six-membered ring containing two nitrogen atoms.

- Substituents that include a bromophenyl group and a methoxymethyl group , which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown notable antiproliferative effects against various cancer cell lines:

| Cell Line | Inhibition Percentage (%) |

|---|---|

| MOLT-4 (leukemia) | 96.27 |

| KM12 (colon cancer) | 73.62 |

| NCI-H522 (lung cancer) | 67.48 |

| SK-MEL-5 (melanoma) | 74.36 |

| T-47D (breast cancer) | 72.72 |

These results indicate that the compound can effectively inhibit cell proliferation in multiple cancer types, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of key enzymes : Similar compounds have been reported to inhibit cyclin-dependent kinases and other tyrosine kinases, which play critical roles in cell cycle regulation and cancer progression .

- Induction of apoptosis : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by flow cytometry analyses that show enhanced caspase activity .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Pyrimidine derivatives are often evaluated for their efficacy against various pathogens:

| Microorganism | Activity |

|---|---|

| E. coli | Active |

| S. aureus | Active |

| C. albicans | Active |

The presence of the methoxy group at position 6 contributes to its antimicrobial potency .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in chronic inflammatory conditions .

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various pyrimidine derivatives, this compound was found to have a median cytotoxic concentration (CC50) significantly higher than that against tumor cells, indicating a favorable safety profile .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications at specific positions on the pyrimidine ring could enhance biological activity, providing insights for further drug development .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A common approach involves reacting 4,6-dichloropyrimidine derivatives with 4-bromophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C . Optimization includes:

- Temperature control : Higher temperatures (≥90°C) improve coupling efficiency but may increase side products (e.g., dehalogenation).

- Catalyst loading : 2–5 mol% Pd catalyst balances cost and yield.

- Methoxymethyl introduction : Use methoxymethyl chloride in DMF with K₂CO₃ as a base, maintaining anhydrous conditions to prevent hydrolysis .

Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity.

Advanced: How can crystallographic data resolve structural ambiguities in halogenated pyrimidines like this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions. For example:

- Halogen positioning : The bromine at the 4-position and chlorine at the 4-pyrimidine site can be validated via bond angles (C-Br: ~1.89–1.92 Å) and Cl–N distances (~3.09–3.10 Å), as seen in analogous structures .

- Methoxymethyl conformation : SC-XRD reveals torsional angles (C-O-CH₂-O) to assess rotational freedom, which impacts solubility and reactivity .

- Packing interactions : Short contacts (e.g., Cl⋯N, Br⋯π) stabilize the lattice, influencing melting points and crystallinity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to mitigate inhalation hazards from volatile intermediates (e.g., methoxymethyl chloride) .

- Waste disposal : Halogenated waste must be segregated and treated via incineration or licensed hazardous waste services .

Advanced: How can contradictory spectral data (e.g., NMR, HRMS) for this compound be analyzed and resolved?

Methodological Answer:

- NMR conflicts : For example, if H-5 proton signals vary between δ 6.94–7.38 ppm (DMSO-d₆), verify solvent effects, concentration, and temperature. Use 2D NMR (COSY, HSQC) to assign coupling patterns .

- HRMS discrepancies : Calibrate instruments with internal standards (e.g., sodium trifluoroacetate). Confirm molecular ion ([M+H]⁺) matches theoretical mass (e.g., 422.0737 for C₁₉H₁₈BrClN₃O) within 3 ppm error .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated species) that may skew data .

Advanced: What strategies are used to evaluate this compound’s pharmacological potential while addressing cytotoxicity?

Methodological Answer:

- In vitro screening : Test against kinase targets (e.g., EGFR, VEGFR) via fluorescence polarization assays. IC₅₀ values <1 μM suggest therapeutic relevance .

- Cytotoxicity mitigation :

- Structural analogs : Replace the methoxymethyl group with PEGylated chains to enhance solubility and reduce membrane disruption .

- Metabolic stability : Assess liver microsome half-life (e.g., human: t₁/₂ ≥30 min) to predict in vivo efficacy .

- ADME profiling : Use Caco-2 permeability assays and plasma protein binding studies to optimize bioavailability .

Basic: What analytical techniques are most effective for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable for most studies .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting point : Sharp m.p. ranges (e.g., 274–275°C) indicate high crystallinity and minimal impurities .

Advanced: How do steric and electronic effects of the bromophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric hindrance : The 4-bromophenyl group’s para-substitution minimizes steric clash, enabling efficient Suzuki couplings. Compare with ortho-substituted analogs, which reduce yields by ~30% due to hindered catalyst access .

- Electronic effects : Bromine’s electron-withdrawing nature activates the pyrimidine ring for nucleophilic substitution at the 4-chloro position. Hammett constants (σₚ = 0.23) correlate with reaction rates in SNAr mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.